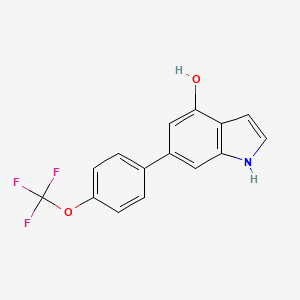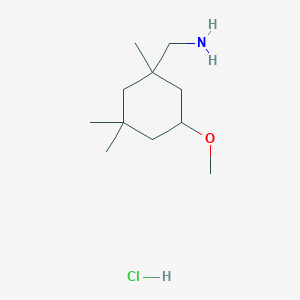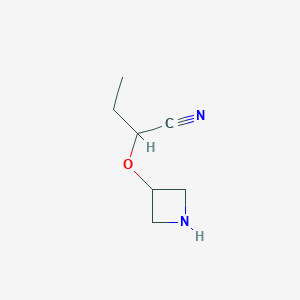
2-(Azetidin-3-yloxy)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yloxy)butanenitrile is a chemical compound with the molecular formula C7H12N2O It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)butanenitrile typically involves the reaction of azetidine derivatives with butanenitrile under specific conditions. One common method involves the alkylation of azetidine with butanenitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high-quality products .
化学反応の分析
Types of Reactions
2-(Azetidin-3-yloxy)butanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, amines, and nitriles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(Azetidin-3-yloxy)butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism of action of 2-(Azetidin-3-yloxy)butanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring is known to confer unique reactivity and binding properties, which can modulate the activity of biological molecules. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
類似化合物との比較
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
2-Azetidinone: A lactam derivative of azetidine.
3-Azetidinone: Another lactam derivative with different substitution patterns.
Uniqueness
2-(Azetidin-3-yloxy)butanenitrile is unique due to the presence of both the azetidine ring and the butanenitrile group, which confer distinct chemical and biological properties.
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
2-(azetidin-3-yloxy)butanenitrile |
InChI |
InChI=1S/C7H12N2O/c1-2-6(3-8)10-7-4-9-5-7/h6-7,9H,2,4-5H2,1H3 |
InChIキー |
VKBQDPYKPDRLIS-UHFFFAOYSA-N |
正規SMILES |
CCC(C#N)OC1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


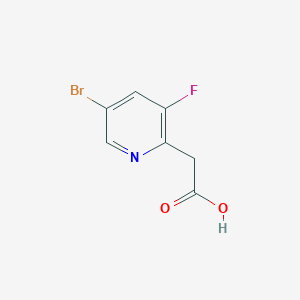
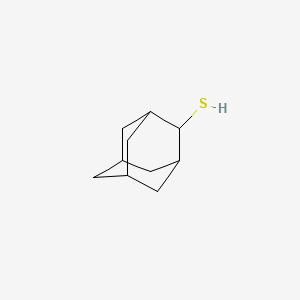
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)
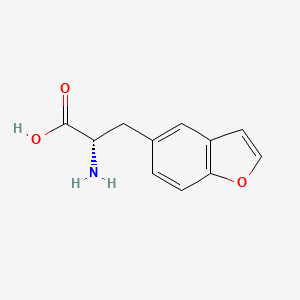
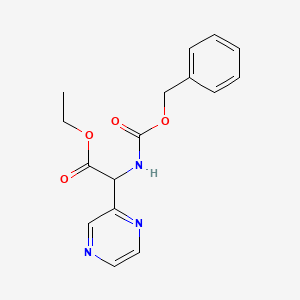
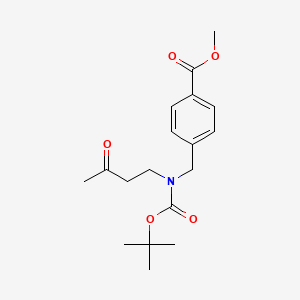
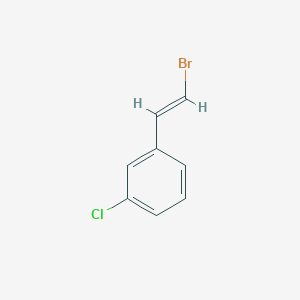
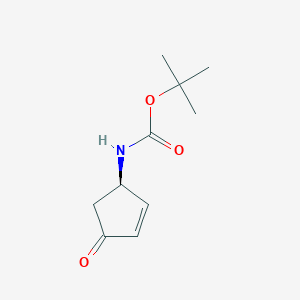
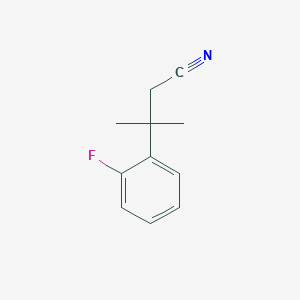
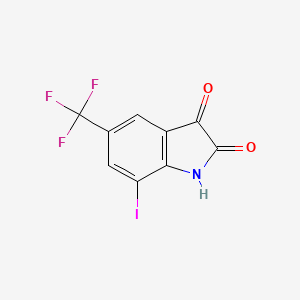
![1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)
